Phenylalanine, N-(1-oxohexadecyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-(1-oxohexadecyl)- typically involves the acylation of phenylalanine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of Phenylalanine, N-(1-oxohexadecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control systems. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-(1-oxohexadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hexadecanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new acyl derivatives with different chain lengths or functional groups.
Scientific Research Applications
Phenylalanine, N-(1-oxohexadecyl)- has several scientific research applications:
Chemistry: Used as a model compound to study acylation reactions and the behavior of long-chain fatty acid derivatives.
Biology: Investigated for its role in cellular signaling and membrane interactions due to its amphiphilic nature.
Industry: Used in the development of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism of action of Phenylalanine, N-(1-oxohexadecyl)- involves its interaction with cellular membranes and proteins. The hexadecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. Additionally, the phenylalanine moiety can interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid, lacking the hexadecanoyl group.
Tyrosine, N-(1-oxohexadecyl)-: Similar structure but with a hydroxyl group on the aromatic ring.
Leucine, N-(1-oxohexadecyl)-: Similar structure but with a different side chain.
Uniqueness
Phenylalanine, N-(1-oxohexadecyl)- is unique due to the presence of the long-chain hexadecanoyl group, which imparts distinct amphiphilic properties. This makes it particularly useful in studies involving membrane interactions and the development of surfactants and emulsifiers.
Properties
IUPAC Name |
2-(hexadecanoylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHIJPSQSKWCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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